3-Ethoxy-2-fluorobenzonitrile
Overview
Description
3-Ethoxy-2-fluorobenzonitrile is an organic compound with the molecular formula C9H8FNO It consists of a benzene ring substituted with an ethoxy group (C2H5O) and a fluorine atom, along with a nitrile group (CN)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-fluorobenzonitrile typically involves the introduction of the ethoxy and fluorine substituents onto a benzonitrile core. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorobenzonitrile precursor is reacted with an ethoxide ion under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide or dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve maximum efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-2-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The ethoxy and fluorine groups can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Coupling Reactions: Palladium catalysts with boronic acids or organostannanes.
Major Products:
Substitution Products: Depending on the substituents introduced, various substituted benzonitriles can be obtained.
Reduction Products: Amines or primary amides.
Oxidation Products: Carboxylic acids or esters.
Coupling Products: Biaryl compounds or other complex aromatic structures.
Scientific Research Applications
3-Ethoxy-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-fluorobenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
3-Ethoxybenzonitrile: Lacks the fluorine substituent, which may affect its reactivity and interactions.
2-Fluorobenzonitrile: Lacks the ethoxy group, leading to different chemical and physical properties.
3-Methoxy-2-fluorobenzonitrile: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
Uniqueness: 3-Ethoxy-2-fluorobenzonitrile is unique due to the presence of both ethoxy and fluorine substituents on the benzonitrile core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
3-ethoxy-2-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-2-12-8-5-3-4-7(6-11)9(8)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUNOKNBZYDSTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674435 | |
Record name | 3-Ethoxy-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033202-20-8 | |
Record name | 3-Ethoxy-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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